Computed Lipophilicity (cLogP) Comparison with 2-Isopropyl and 2,2-Dimethyl Analogs
The 3,3-dimethylbutyl substituent is predicted to increase lipophilicity substantially compared to smaller 2-alkyl oxetan-3-amines, directly impacting membrane permeability and non-specific binding. Computational estimation (ChemAxon) gives a cLogP of approximately 1.8 for 2-(3,3-dimethylbutyl)oxetan-3-amine, versus ~0.8 for 2-isopropyloxetan-3-amine and ~0.5 for 2,2-dimethyloxetan-3-amine [1]. This establishes a measurable differentiation in partition coefficient that is critical for central nervous system (CNS) penetration and off-target binding profiles.
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.8 (ChemAxon prediction) |
| Comparator Or Baseline | 2-Isopropyloxetan-3-amine (cLogP ≈ 0.8); 2,2-Dimethyloxetan-3-amine (cLogP ≈ 0.5) |
| Quantified Difference | +1.0 to +1.3 log units vs. smaller alkyl analogs |
| Conditions | In silico prediction using ChemAxon software; no experimental logP data available for the target compound. |
Why This Matters
Higher lipophilicity directly influences membrane permeability and tissue distribution; for CNS-targeted projects, a cLogP shift of >1 unit can determine brain exposure potential, making this compound a preferential starting point over less lipophilic oxetane amines [1].
- [1] ChemAxon. cLogP Prediction for 2-(3,3-dimethylbutyl)oxetan-3-amine and Selected Analogs. In-house calculation performed via MarvinSketch 24.1.0. View Source
